5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate amine precursors under controlled conditions.
Attachment of the Acetyl Group: The acetyl group is introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Synthesis of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving furfural or its derivatives.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the synthesized rings and functional groups under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and furan rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2’-fluoro-3-methyl-[2,4’-bipyridin]-5-yl)acetamide
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
Compared to similar compounds, 5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and rings. This structure provides it with distinct chemical properties, making it more versatile for various applications in research and industry.
Biological Activity
The compound 5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H26N4O3. Its structure includes a piperazine moiety, an oxazole ring, and a furan substituent, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various strains of bacteria:
Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
---|---|---|
Staphylococcus aureus | 20 | Ciprofloxacin |
Escherichia coli | 18 | Amoxicillin |
Pseudomonas aeruginosa | 15 | Gentamicin |
These results suggest that the compound may be more effective than some standard antibiotics in treating infections caused by resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assessments using normal cell lines (e.g., L929) reveal that the compound exhibits low toxicity at certain concentrations. A study demonstrated that at concentrations up to 100 µM, cell viability remained above 90%, indicating a favorable safety profile:
Concentration (µM) | Cell Viability (%) |
---|---|
6 | 113 |
12 | 105 |
25 | 96 |
50 | 85 |
100 | 92 |
This data suggests that the compound could be a promising candidate for further development due to its selective activity against pathogens without significantly harming normal cells .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. The oxazole and piperazine rings are known to interact with various biological targets, potentially disrupting essential cellular processes in pathogens .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antimicrobial Efficacy : A recent study compared the efficacy of various oxazole derivatives against multi-drug resistant strains. The results showed that compounds with similar structural features to our compound exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related piperazine derivatives on cancer cell lines. The findings indicated that these compounds could selectively induce apoptosis in cancer cells while preserving normal cell viability .
Properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-3-5-17(6-4-15)28-14-18-7-8-20(29-18)21-24-19(13-23)22(30-21)26-11-9-25(10-12-26)16(2)27/h3-8H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRBSGCKVHTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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